molecular formula C8H18ClNO2 B142789 Methyl 7-aminoheptanoate hydrochloride CAS No. 17994-94-4

Methyl 7-aminoheptanoate hydrochloride

Cat. No. B142789
CAS RN: 17994-94-4
M. Wt: 195.69 g/mol
InChI Key: CHMAEAFFKRYPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-aminoheptanoate hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the understanding of similar structures and their properties. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral analogue of 2-aminoadipic acid, is described, which shares a similar backbone to methyl 7-aminoheptanoate hydrochloride .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes with key steps such as alkylation, protection of functional groups, nucleophilic substitution, and stereoselective reduction. For example, the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine involves protection, nucleophilic substitution, and reduction steps, which could be analogous to potential synthetic routes for methyl 7-aminoheptanoate hydrochloride . Additionally, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride demonstrates a process involving condensation, N-alkylation, and hydrolysis, which might be adapted for the synthesis of methyl 7-aminoheptanoate hydrochloride .

Molecular Structure Analysis

The molecular structure of methyl 7-aminoheptanoate hydrochloride would consist of a seven-carbon chain with an amino group at one end and a methyl ester at the other, along with a hydrochloride salt form. The structure-related studies in the papers focus on the synthesis of compounds with specific stereochemistry and functional groups, which is crucial for the properties and reactivity of the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include alkylation, which introduces alkyl groups into molecules, and hydrolysis, which can be used to convert esters into acids. These reactions are fundamental in building the carbon skeleton and introducing functional groups in the target molecule . The synthesis of poly-(R)-(+)-7-hydroxy-4-methylheptanoic acid also highlights the importance of optical purity and stereoregularity in the crystallization properties of the material .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to methyl 7-aminoheptanoate hydrochloride are influenced by their molecular structure. For instance, the presence of chiral centers can affect the crystallization behavior, as seen in the synthesis of poly-(R)-(+)-7-hydroxy-4-methylheptanoic acid, where the incorporation of a small percentage of the enantiomeric monomer inhibits crystallization . The overall yield and purity of the synthesized compounds are also critical parameters, as demonstrated in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride with a high yield and purity .

Scientific Research Applications

Synthesis and Industrial Production

Methyl 7-aminoheptanoate hydrochloride plays a crucial role in the synthesis of various compounds. For example, it has been utilized in the synthesis of Tianeptine Sodium, offering advantages such as low costs, mild reaction conditions, and suitability for industrial production (A. Ran, 2012).

Biomedical Applications

In the biomedical field, derivatives of this compound have been explored for their potential use as dyes in biological studies. These derivatives, specifically the 3-aminohexylpyrroloquinolinone methylated derivatives, have shown promise as blue fluorescent labels in cell trafficking and pharmacokinetics studies, offering higher fluorescence efficiency than commercial dyes (D. Carta et al., 2015).

Polymer Synthesis

The compound has been used in the preparation of monomers for nylon 7 (polyheptanamide), contributing significantly to the development of new polyamide fibers. Its derivatives were instrumental in creating high molecular weight, spinning grade nylon 7, highlighting its role in the advancement of synthetic materials (C. F. Horn et al., 1963).

Extraction and Separation Technology

In the field of extraction and separation technology, Boc-7-aminoheptanoic acid, a derivative, has been used to create reversible and efficient phase separation systems in mixtures of organic solvent and water. This development is crucial for controllable extraction-concentration or capture-release applications (Kai Tao et al., 2015).

Safety And Hazards

Methyl 7-aminoheptanoate hydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

methyl 7-aminoheptanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-11-8(10)6-4-2-3-5-7-9;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMAEAFFKRYPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550101
Record name Methyl 7-aminoheptanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-aminoheptanoate hydrochloride

CAS RN

17994-94-4
Record name Methyl 7-aminoheptanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Amino-heptanoicacidmethylester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 7-amino-heptanoic acid (3.0 g, 21.0 mmol), in 25 mL MeOH and 2.4 mL concentrated HCl was heated at reflux for 4 hours and was stirred at room temperature for 60 h. The mixture was concentrated in vacuo to afford the title compound (3.3 g). 1H NMR (400 MHz, CD3OD) δ 3.62 (s, 3H), 2.89 (m, 2H), 2.31 (t, 2H), 1.62 (m, 4H), 1.37 (m, 4H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-aminoheptanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 7-aminoheptanoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 7-aminoheptanoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 7-aminoheptanoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl 7-aminoheptanoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl 7-aminoheptanoate hydrochloride

Citations

For This Compound
27
Citations
RF Nutt, DF Veber, R Saperstein - Journal of the American …, 1980 - ACS Publications
Phe-o-Trp-Lys-Thr-Cys) were prepared by a combination of solid-phase and solution peptide synthesis methods. Tactics involving three types of amino-protecting groups and two types …
Number of citations: 98 pubs.acs.org
F Soler, C Poujade, M Evers, JC Carry… - Journal of medicinal …, 1996 - ACS Publications
… Following the procedure described for 4j, acid chloride 1b (1.03 g, 2.0 mmol) was reacted with methyl 7-aminoheptanoate hydrochloride 10 (320 mg, 2.2 mmol) and triethylamine (0.62 …
Number of citations: 208 pubs.acs.org
DJ Sall, AE Arfsten, JA Bastian… - Journal of medicinal …, 1997 - ACS Publications
The use of 5,6-bicyclic amidines as arginine surrogates in the design of a novel class of potent platelet glycoprotein IIb-IIIa receptor (GPIIb-IIIa) antagonists is described. The additional …
Number of citations: 33 pubs.acs.org
R Neelarapu, PA Petukhov - Tetrahedron, 2012 - Elsevier
… All our efforts on reductive amination of aromatic aldehydes with methyl 7-aminoheptanoate hydrochloride (2) using STAB resulted in 55–65% of desired monoalkylated products along …
Number of citations: 19 www.sciencedirect.com
R Neelarapu, DL Holzle, S Velaparthi… - Journal of medicinal …, 2011 - ACS Publications
… The crude acid (15) obtained as white solid was directly used for coupling reaction with methyl 7-aminoheptanoate hydrochloride following the method A to afford 16 as white solid (3 g, …
Number of citations: 114 pubs.acs.org
M Jung, G Brosch, D Kölle, H Scherf… - Journal of medicinal …, 1999 - ACS Publications
Inhibitors of histone deacetylase (HD) bear great potential as new drugs due to their ability to modulate transcription and to induce apoptosis or differentiation in cancer cells. We have …
Number of citations: 262 pubs.acs.org
V Andrianov, V Gailite, D Lola, E Loza… - European journal of …, 2009 - Elsevier
Enzymatic inhibition of histone deacetylase (HDAC) activity is emerging as an innovative and effective approach for the treatment of cancer. A series of novel amide derivatives have …
Number of citations: 42 www.sciencedirect.com
AA Vartanian, DA Khochenkov… - Russian Journal of …, 2020 - Springer
… Methyl 7-((4-(quinazolin-4-ylamino)benzoyl)amino)-heptanoate (XIb) was obtained in a similar way as compound (XIa) using methyl 7-aminoheptanoate hydrochloride (390 mg, 2 mmol)…
Number of citations: 2 link.springer.com
G Jia, K Qi, B Hou, K Yue, T Xu, Y Jiang, X Li - European Journal of …, 2023 - Elsevier
Aminopeptidase N (APN/CD13) plays a role in tumors progression, but its inhibitor lacks cytotoxicity and is used as an adjuvant drug in cancer treatment. Histone deacetylases (HDACs) …
Number of citations: 3 www.sciencedirect.com
D Kaldre, TT Wang, J Fischer, JH White… - Bioorganic & Medicinal …, 2015 - Elsevier
… Synthesized from 12 according to procedure similar to that for 13a (with 1.50 equiv of methyl-7-aminoheptanoate hydrochloride) in 81% yield as colourless oil: R f 0.32 (20:80 EtOac/Hex…
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.